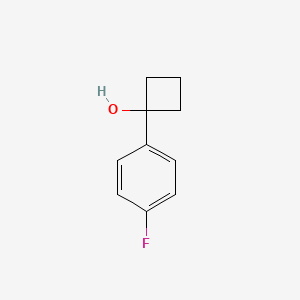![molecular formula C21H23N7 B2975985 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415526-12-2](/img/structure/B2975985.png)
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C21H23N7 and its molecular weight is 373.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. The process typically starts with the preparation of the quinoline ring, followed by the introduction of the piperazine and pyrimidine groups. Key reagents might include dimethylamine, methylpyrimidine, and various catalysts and solvents to facilitate these reactions.
Industrial Production Methods: Industrial production might scale up these reactions, using large reactors and automated processes to ensure consistency and efficiency. It may involve steps like crystallization and purification to obtain the compound in high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might involve reagents such as potassium permanganate, while reduction might use hydrogenation in the presence of catalysts like palladium on carbon. Substitution reactions may involve halogenation or nitration under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, often resulting in modified quinoline derivatives that may have different biological or chemical properties.
4. Scientific Research Applications: This compound has several applications in scientific research:
Chemistry: It's used to study reaction mechanisms and the effects of structural modifications on chemical reactivity.
Biology: It can act as a probe to understand the interactions between small molecules and biological targets.
Industry: It might be used in the development of new materials or as a starting point for the synthesis of more complex molecules.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. This interaction can inhibit enzyme activity, block receptor binding, or interfere with DNA replication or repair, depending on its precise structure and the biological system it is used in. The pathways involved often include key regulatory proteins or enzymes that control cellular processes.
6. Comparison with Similar Compounds: Compared to other quinoline derivatives, this compound's structure is unique due to the presence of the dimethylamino group on the pyrimidine ring, which can affect its chemical reactivity and biological activity. Similar compounds include:
Chloroquine: Known for its anti-malarial properties, it has a different substitution pattern on the quinoline ring.
Quinine: Another anti-malarial, structurally simpler but functionally different.
Ciprofloxacin: A quinolone antibiotic with distinct antibacterial properties.
This compound stands out due to its multi-target potential and the flexibility it offers for chemical modifications, making it a valuable tool in various fields of research.
属性
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(26(2)3)25-21(23-15)28-10-8-27(9-11-28)20-13-16(14-22)17-6-4-5-7-18(17)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGDPUOHCPCQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)
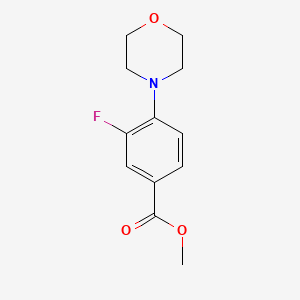
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)
![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)
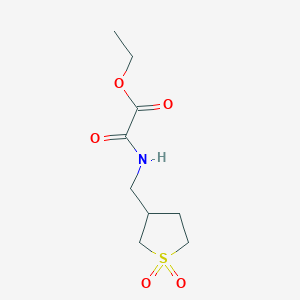
![2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2975910.png)
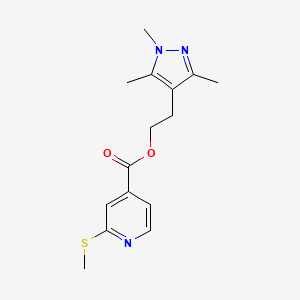
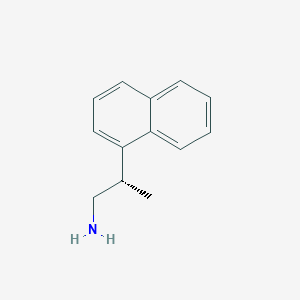
![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)
![7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2975914.png)
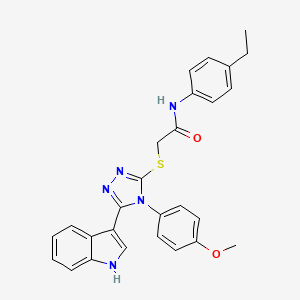

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)
